(3,4-Dihydro-2H-pyran-6-yl)methanol

Vue d'ensemble

Description

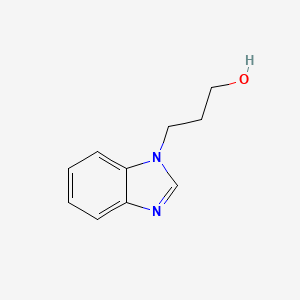

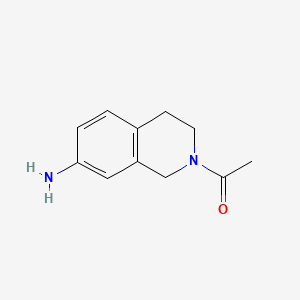

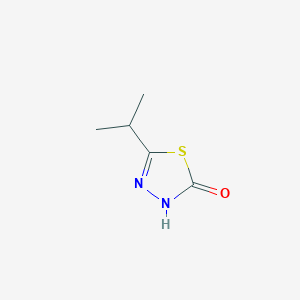

(3,4-Dihydro-2H-pyran-6-yl)methanol is a chemical compound related to the pyran family, which is a class of heterocyclic compounds consisting of a six-membered ring containing one oxygen atom and five carbon atoms. The specific structure of (3,4-Dihydro-2H-pyran-6-yl)methanol suggests that it is a saturated compound with a methanol group attached to the pyran ring.

Synthesis Analysis

The synthesis of related pyran derivatives has been explored in various studies. For instance, tetrahydropyran-2-methanol (TPM), which is structurally similar to (3,4-Dihydro-2H-pyran-6-yl)methanol, was prepared by the hydrogenation of acrolein thermal dimer . This process involves the use of catalysts and can lead to the formation of different ring structures depending on the conditions and catalysts used. The study found that using highly-purified and crystalline η-alumina without any carrier produced cyclopentanecarboxaldehyde as the main product .

Molecular Structure Analysis

The molecular structure of pyran derivatives is significant as it influences the chemical behavior and potential applications of the compounds. The study on the dehydration of TPM indicates that the pyran ring can rearrange to form different ring sizes, such as seven- or five-membered rings, under certain conditions . This rearrangement is a critical aspect of the molecular structure analysis as it demonstrates the flexibility and reactivity of the pyran ring system.

Chemical Reactions Analysis

Chemical reactions involving pyran derivatives can lead to a variety of products. In the case of TPM, the gas-phase dehydration over various catalysts resulted in the formation of cyclopentanecarboxaldehyde and other by-products like tetrahydrooxepine and oxepane . These reactions are influenced by the choice of catalyst and reaction conditions, highlighting the complexity of chemical reactions involving pyran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are essential for their potential applications. For example, diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid were polymerized to create polymers suitable for controlled drug delivery through in vivo biodegradation . The thermal behavior of these polymers was investigated, indicating that the physical properties of these materials are crucial for their performance in biomedical applications .

Applications De Recherche Scientifique

- Scientific Field: Organic Chemistry

- Summary of the Application: The compound is used in the synthesis of functionalized 3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones . This is achieved through an intermolecular hetero-Diels–Alder reaction .

- Methods of Application or Experimental Procedures: The reaction involves vinylidene Melderum’s acids and dialkyl acetylenedicarboxylates, in the presence of simple alcohols, in MeCN at room temperature .

- Results or Outcomes: The procedure yields good results, with short reaction times and easy workup . Antioxidant properties of four derivatives of these 3,4-dihydro-2H-pyran-2-ones, together with their antimicrobial activities, are investigated .

Safety And Hazards

Propriétés

IUPAC Name |

3,4-dihydro-2H-pyran-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h3,7H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSFBWKMYRCCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500891 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dihydro-2H-pyran-6-yl)methanol | |

CAS RN |

72081-17-5 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1281463.png)

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)